molecular formula C13H10FNO3 B6368221 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1261982-04-0

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368221
CAS RN: 1261982-04-0
M. Wt: 247.22 g/mol
InChI Key: VNQUOEAKVCUJSR-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% (hereafter referred to as 4-FMC-2-HOP) is a synthetic compound that has been used in various scientific studies. It is a fluorinated pyridine derivative with a molecular weight of 241.22 g/mol. 4-FMC-2-HOP is a white crystalline solid with a melting point of 147.5-148.5°C. It is soluble in ethanol and acetonitrile, and insoluble in water.

Scientific Research Applications

4-FMC-2-HOP has been used in scientific studies for a variety of purposes. It has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of these drugs. It has also been used to study the effects of environmental pollutants on human health. Additionally, 4-FMC-2-HOP has been used in laboratory experiments to investigate the structure-activity relationships of various compounds.

Mechanism of Action

The mechanism of action of 4-FMC-2-HOP is not yet fully understood. However, it is thought to act as an agonist of the sigma-1 receptor, which is involved in the regulation of several physiological processes, including pain and inflammation. Additionally, 4-FMC-2-HOP has been shown to inhibit the enzyme CYP2D6, which is involved in the metabolism of certain drugs.
Biochemical and Physiological Effects
4-FMC-2-HOP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-nociceptive, and anti-allergic effects. Additionally, it has been shown to have neuroprotective and anti-oxidant effects. It has also been shown to have anticonvulsant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The use of 4-FMC-2-HOP in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, which makes it suitable for long-term storage. However, there are also some limitations to its use in laboratory experiments. It is a relatively weak agonist of the sigma-1 receptor, and it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of 4-FMC-2-HOP are still being explored. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to investigate its potential therapeutic applications, such as its potential use as an analgesic or anti-inflammatory agent. Additionally, further research is needed to explore its potential role in the treatment of neurological disorders, such as epilepsy and anxiety. Finally, further research is needed to investigate its potential use in the treatment of environmental pollutants and their effects on human health.

Synthesis Methods

4-FMC-2-HOP can be synthesized through a reaction between 4-fluorophenylacetic acid and 2-hydroxy-4-methoxycarbonylphenylpyridine. The reaction is performed in a solvent such as acetonitrile or dimethylformamide (DMF). The reaction is carried out at room temperature, and the product is then purified by recrystallization.

properties

IUPAC Name

methyl 2-fluoro-4-(2-oxo-1H-pyridin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)10-3-2-8(6-11(10)14)9-4-5-15-12(16)7-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQUOEAKVCUJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=O)NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683088
Record name Methyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine

CAS RN

1261982-04-0
Record name Benzoic acid, 4-(1,2-dihydro-2-oxo-4-pyridinyl)-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261982-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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